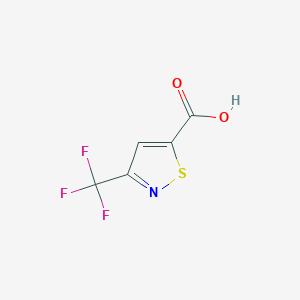

3-(Trifluoromethyl)isothiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethyl)isothiazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an isothiazole ring, which also bears a carboxylic acid functional group.

Mechanism of Action

Mode of Action

The mode of action of 3-(Trifluoromethyl)isothiazole-5-carboxylic acid is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this hypothesis and elucidate the specific interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trifluoromethyl-substituted precursors and sulfur-containing reagents. The reaction is often carried out under controlled temperatures and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups attached to the isothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isothiazole compounds .

Scientific Research Applications

3-(Trifluoromethyl)isothiazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

- 4-(Trifluoromethyl)thiazole-5-carboxylic acid

- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid

- 3-(Trifluoromethyl)pyrazole-5-carboxylic acid

Uniqueness

3-(Trifluoromethyl)isothiazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the isothiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, making it a valuable building block in synthetic chemistry .

Biological Activity

3-(Trifluoromethyl)isothiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antifungal activities, supported by data from various studies.

Chemical Structure and Properties

The trifluoromethyl group (−CF3) is known to enhance the biological activity of compounds. The isothiazole ring provides a versatile scaffold for various substitutions that can lead to enhanced pharmacological properties. The presence of the carboxylic acid group further contributes to the compound's solubility and reactivity.

Anticancer Activity

Research indicates that derivatives of isothiazole, including this compound, exhibit notable anticancer properties.

Case Studies

- Thiazole Derivatives : A study demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. In particular, compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .

- Structure-Activity Relationship (SAR) : The inclusion of the trifluoromethyl group in the para position of the phenolic ring increased the potency for inhibiting cancer cell growth by six-fold compared to non-fluorinated analogs .

Table 1: Anticancer Activity of Isothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hela | 15 |

| Thiazole derivative A | PC3 | 10 |

| Thiazole derivative B | K562 | 12 |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated.

Findings

- Inhibition Studies : Compounds containing the isothiazole moiety demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics like ceftriaxone .

- Mechanism of Action : The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Thiazole derivative C | S. aureus | 40 |

| Thiazole derivative D | P. aeruginosa | 30 |

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against pathogens like Candida albicans and Aspergillus niger.

Results

- Efficacy Assessment : In vitro studies revealed that compounds with a trifluoromethyl group exhibited higher inhibition rates against fungal strains compared to traditional antifungal agents .

- Comparative Analysis : The inhibition rates for selected compounds were significantly higher than those for controls, indicating strong antifungal potential.

Table 3: Antifungal Activity

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | C. albicans | 85 |

| Thiazole derivative E | A. niger | 90 |

| Thiazole derivative F | B. cinerea | 95 |

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSDLWAOZTXSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.